molecular formula C10H13Br B14640846 Benzene, 2-(bromomethyl)-1,3,4-trimethyl- CAS No. 54757-29-8

Benzene, 2-(bromomethyl)-1,3,4-trimethyl-

Cat. No.: B14640846
CAS No.: 54757-29-8
M. Wt: 213.11 g/mol
InChI Key: VHJZQAMILFUIKW-UHFFFAOYSA-N
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Description

Benzene, 2-(bromomethyl)-1,3,4-trimethyl- is an organic compound with the molecular formula C10H13Br It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group and three methyl groups at the 1, 3, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-(bromomethyl)-1,3,4-trimethyl- typically involves the bromination of 1,3,4-trimethylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of Benzene, 2-(bromomethyl)-1,3,4-trimethyl- can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the same bromination reaction but optimized for large-scale production.

Types of Reactions:

    Substitution Reactions: Benzene, 2-(bromomethyl)-1,3,4-trimethyl- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reaction conditions and reagents used.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

    Substitution: Formation of alcohols, amines, or thiols.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

Benzene, 2-(bromomethyl)-1,3,4-trimethyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 2-(bromomethyl)-1,3,4-trimethyl- in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. The bromomethyl group is particularly reactive, making it a good leaving group in substitution reactions. The molecular targets and pathways involved include nucleophilic attack on the bromomethyl group, leading to the formation of new bonds and products.

Comparison with Similar Compounds

  • Benzene, 2-(bromomethyl)-1,4-dimethyl-
  • Benzene, 2-(bromomethyl)-1,3-dimethyl-
  • Benzene, 2-(bromomethyl)-1,2,4-trimethyl-

Uniqueness: Benzene, 2-(bromomethyl)-1,3,4-trimethyl- is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of three methyl groups at the 1, 3, and 4 positions provides steric hindrance, affecting the compound’s chemical behavior compared to other similar compounds with different substitution patterns.

Properties

CAS No.

54757-29-8

Molecular Formula

C10H13Br

Molecular Weight

213.11 g/mol

IUPAC Name

2-(bromomethyl)-1,3,4-trimethylbenzene

InChI

InChI=1S/C10H13Br/c1-7-4-5-8(2)10(6-11)9(7)3/h4-5H,6H2,1-3H3

InChI Key

VHJZQAMILFUIKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)CBr)C

Origin of Product

United States

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